Febuxostat (sodium)
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Overview
Description
Febuxostat (sodium): is a pharmaceutical compound primarily used for the management of chronic hyperuricemia in patients with gout. It is a non-purine selective inhibitor of the enzyme xanthine oxidase, which is responsible for the synthesis of uric acid. By inhibiting this enzyme, febuxostat reduces the levels of uric acid in the blood, thereby preventing the formation of uric acid crystals that can cause gout .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis of febuxostat involves the reaction of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with various reagents.
Microneedle Formulation: Another innovative method involves the preparation of cubosomes of febuxostat using a bottom-up approach.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Febuxostat undergoes oxidation reactions, particularly in the presence of hydrogen peroxide.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Febuxostat can participate in substitution reactions, especially when reacting with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Halogenated compounds such as isobutane bromide are used in substitution reactions.
Major Products Formed:
Oxidation Products: The oxidation of febuxostat can lead to the formation of various oxidized derivatives.
Substitution Products: Substitution reactions can yield compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Analytical Chemistry: Febuxostat is used in the development and validation of analytical methods, such as high-performance liquid chromatography, for the determination of its concentration in pharmaceutical formulations.
Biology:
Cell Studies: Febuxostat has been studied for its effects on cellular processes, including its potential anti-inflammatory properties.
Medicine:
Gout Management: Febuxostat is primarily used for the treatment of chronic gout and hyperuricemia.
Cardiovascular Research: Recent studies have explored the cardiovascular safety profile of febuxostat, particularly in patients with pre-existing cardiovascular conditions.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Xanthine Oxidase Inhibition: Febuxostat selectively inhibits xanthine oxidase, an enzyme involved in the conversion of hypoxanthine to xanthine and subsequently to uric acid. .
Uric Acid Reduction: The inhibition of xanthine oxidase leads to decreased serum uric acid levels, preventing the formation of uric acid crystals that cause gout.
Comparison with Similar Compounds
Allopurinol: Allopurinol is another xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout. .
Uloric: Uloric is a brand name for febuxostat and is used interchangeably with the generic name.
Uniqueness of Febuxostat:
Non-Purine Structure: Febuxostat’s non-purine structure differentiates it from allopurinol, making it suitable for patients who are intolerant to purine analogues.
Selective Inhibition: Febuxostat selectively inhibits both the oxidized and reduced forms of xanthine oxidase, providing a more comprehensive inhibition of uric acid production.
Properties
Molecular Formula |
C16H15N2NaO3S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
sodium;2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H16N2O3S.Na/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;/h4-6,9H,8H2,1-3H3,(H,19,20);/q;+1/p-1 |
InChI Key |
CNBCRDKBNDTWPM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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